molecular formula C15H10I2N2O9 B13839913 3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid

3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid

Cat. No.: B13839913
M. Wt: 616.06 g/mol
InChI Key: NGLJVTTZDWZXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid is a high-purity chemical intermediate designed for use in pharmaceutical and biochemical research. This compound is a key synthetic precursor in the development and study of thyroid hormone analogues, such as Levothyroxine, and is particularly valuable for investigating impurity pathways and synthesizing specialized derivatives like 3,5,3',5'-Tetraiodo Thyrolactic Acid . Its defined molecular structure, which incorporates both diiodophenyl and dinitrophenoxy motifs, makes it a crucial reagent for probing structure-activity relationships in hormone analogue development. The product is offered with a high purity level to ensure consistency and reliability in experimental results. This material is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can utilize this compound in analytical method development, stability studies, and the synthesis of complex biologically active molecules for non-clinical investigation.

Properties

Molecular Formula

C15H10I2N2O9

Molecular Weight

616.06 g/mol

IUPAC Name

2-hydroxy-3-[4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H10I2N2O9/c16-8-1-6(3-12(20)15(22)23)2-9(17)14(8)28-7-4-10(18(24)25)13(21)11(5-7)19(26)27/h1-2,4-5,12,20-21H,3H2,(H,22,23)

InChI Key

NGLJVTTZDWZXNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])I)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Diiodo-4-hydroxyphenyl Lactic Acid Core

The preparation typically begins with the synthesis of 3-(4-hydroxy-3,5-diiodophenyl)lactic acid , a closely related precursor:

  • Starting from 4-hydroxyphenyl lactic acid derivatives, selective iodination at the 3 and 5 positions is achieved using iodine reagents under controlled conditions to avoid over-iodination or side reactions.
  • The lactic acid moiety is introduced via standard methods such as condensation of appropriate phenolic aldehydes with glyoxylic acid derivatives or by using protected lactic acid esters followed by hydrolysis.
  • The hydroxy group at the 4-position remains free to allow subsequent ether formation.

This intermediate is well-documented with molecular formula C9H8I2O4 and molecular weight ~434 g/mol.

Formation of the Phenoxy Ether Linkage with 4-Hydroxy-3,5-dinitrophenyl Group

  • The critical step involves coupling the diiodophenyl lactic acid derivative with a 4-hydroxy-3,5-dinitrophenyl moiety to form the ether linkage.
  • This is typically accomplished via nucleophilic aromatic substitution or Williamson ether synthesis:
    • The phenolic hydroxyl of the 4-hydroxy-3,5-dinitrophenol acts as the nucleophile.
    • The 3,5-diiodophenyl lactic acid derivative is converted into a suitable electrophilic intermediate, often by converting the hydroxy group at the 4-position into a leaving group or by activation through halogenation.
  • Reaction conditions involve mild bases such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) to promote ether bond formation without decomposing sensitive nitro groups.

Introduction of Nitro Groups on the Phenyl Ring

  • The 3,5-dinitro substitution on the phenyl ring is introduced either before or after ether formation depending on the stability of intermediates.
  • Nitration is performed using classical nitrating agents such as a mixture of nitric acid and sulfuric acid under controlled temperature to prevent over-nitration or oxidation of sensitive groups.
  • Protective groups may be employed on the lactic acid or phenolic hydroxyls to avoid side reactions during nitration.

Purification and Characterization

  • The final compound is purified by recrystallization or chromatographic techniques (e.g., reverse-phase HPLC).
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the presence of iodine, nitro groups, and lactic acid moiety.

Alternative Synthetic Approaches and Advanced Techniques

Use of Organozinc Reagents for Carbon-Carbon Bond Formation

  • Patent literature describes convergent strategies employing organozinc reagents derived from iodinated amino acids or phenyl derivatives to form carbon-carbon bonds in related compounds.
  • This method allows the introduction of chiral centers and functional groups with high stereoselectivity, useful for preparing lactic acid derivatives with defined stereochemistry.
  • The organozinc intermediate is generated in situ from iodo-derivatized precursors using zinc-copper couple in solvents like toluene/dimethylacetamide at moderate temperatures (~50 °C).
  • Subsequent coupling with acid chlorides or aldehydes yields ketones or alcohols that can be converted to the lactic acid framework.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

  • Although primarily for peptides, SPPS techniques have been adapted for assembling complex amino acid derivatives and peptidomimetics containing halogenated aromatic rings and hydroxylated side chains.
  • Protection/deprotection cycles with reagents like trifluoroacetic acid and coupling agents such as dicyclohexylcarbodiimide with 1-hydroxybenzotriazole facilitate the stepwise construction of the desired molecule.
  • This method can be used to prepare libraries of analogs for biological screening.

Data Table Summarizing Key Synthetic Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 Selective iodination 4-Hydroxyphenyl lactic acid derivative Iodine, oxidizing agent, controlled temp 3,5-Diiodo-4-hydroxyphenyl lactic acid Control to avoid over-iodination
2 Ether formation (Williamson) 3,5-Diiodo-4-hydroxyphenyl lactic acid + 4-Hydroxy-3,5-dinitrophenol K2CO3, DMF, mild heating 3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic acid Base-promoted nucleophilic substitution
3 Nitration (if not pre-installed) Phenolic ether intermediate HNO3/H2SO4, low temp Nitro-substituted phenoxy derivative Protective groups may be required
4 Purification Crude product Recrystallization, chromatography Pure target compound Confirm by NMR, MS, elemental analysis

Comprehensive Research Findings

  • The iodination step is crucial and must be optimized to achieve high regioselectivity at the 3,5-positions without affecting the lactic acid or hydroxy groups.
  • The ether bond formation is sensitive to reaction conditions; polar aprotic solvents and mild bases favor good yields and minimize side reactions.
  • The dinitro substitution is best introduced on the phenol before ether formation to avoid harsh nitration conditions that might degrade the lactic acid moiety.
  • Use of organozinc reagents and palladium-catalyzed coupling reactions provides a convergent and stereoselective route, especially useful for analog synthesis in drug discovery.
  • Solid-phase synthesis techniques adapted from peptide chemistry can facilitate rapid assembly and diversification of related compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of new functionalized aromatic compounds.

Scientific Research Applications

alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenepropanoic Acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for specialized chemicals.

Mechanism of Action

The mechanism of action of alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenepropanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and redox reactions, respectively, affecting various biological processes. The diiodo groups may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other iodinated phenolic acids, nitroaromatic derivatives, and tyrosine-based molecules allow for comparative analysis. Below is a detailed comparison based on substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Applications/Properties Reference
3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid - 3,5-diiodophenyl
- 4-hydroxy-3,5-dinitrophenoxy
- Lactic acid
~650 (estimated) Hypothesized: Radioprotection, synthetic precursor, reference standard N/A
[4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic Acid (Triiodothyroacetic Acid) - 3,5-diiodophenyl
- 4-hydroxy-3-iodophenoxy
- Acetic acid
681.77 Pharmaceutical impurity standard (thyroid hormone analogs)
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) - 3,5-dimethoxy
- 4-hydroxy
182.2 Radioprotection, antioxidant, food/cosmetic research
Amiodarone Hydrochloride - 3,5-diiodophenyl
- Benzofuranyl
- Diethylaminoethoxy
681.77 Antiarrhythmic drug, iodine-rich structure
Caffeic Acid - 3,4-dihydroxyphenyl
- Propenoic acid
180.16 Antioxidant, precursor in supplements, beverages

Key Observations

Iodination and Stability: The compound shares the 3,5-diiodophenyl group with Amiodarone Hydrochloride and Triiodothyroacetic Acid. Iodine enhances molecular weight and stability, making it suitable for pharmaceutical intermediates or radiochemical applications .

Pharmacological Potential: While Syringaldehyde exhibits radioprotection via antioxidant mechanisms, the target compound’s nitro groups might confer distinct redox properties, though this requires experimental validation . Amiodarone’s iodine-rich structure demonstrates the therapeutic relevance of diiodophenyl moieties in drug design, suggesting possible bioactivity for the target compound .

Synthetic Utility :

  • The lactic acid backbone differentiates it from acetic acid derivatives (e.g., Triiodothyroacetic Acid) and caffeic acid. This could influence solubility or metabolic pathways in pharmacological contexts .

Analytical Use :

  • Like Syringaldehyde and Triiodothyroacetic Acid, the compound may serve as a reference standard in HPLC analysis, though its retention behavior would depend on nitro group interactions with mobile phases .

Biological Activity

3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H10I2N2O9C_{15}H_{10}I_2N_2O_9, with a molecular weight of 616.06 g/mol. The compound features a lactic acid moiety and incorporates both dinitrophenoxy and diiodophenyl groups, which contribute to its reactivity and interaction with biological systems. The presence of iodine enhances stability and may improve biological properties, making it a subject of interest in medicinal chemistry .

Biological Activity

Anti-inflammatory and Antimicrobial Properties

Research indicates that this compound exhibits significant anti-inflammatory and antimicrobial activities. The dinitrophenoxy group is known to interact with cellular pathways, potentially modulating immune responses and inhibiting bacterial growth. In vitro studies have demonstrated that the compound can affect cell viability and proliferation, suggesting possible applications in cancer research .

Cytotoxicity Studies

In vitro cytotoxicity testing has shown that this compound can inhibit the proliferation of various cancer cell lines. For example, studies have reported IC50 values indicating effective cytotoxicity against human cancer cell lines such as KB and Hep-G2 . The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways.

Case Studies

  • Anti-Proliferative Effects : A study evaluated the anti-proliferative effects of the compound on MDA-MB-231 breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a therapeutic agent in cancer treatment .
  • Mechanism of Action : Further investigations into the mechanism revealed that the compound may induce apoptosis by affecting the expression levels of proteins involved in cell cycle regulation, such as cyclin D1 and c-Myc .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameStructure FeaturesUnique PropertiesBiological Activity
4-Hydroxy-3-nitrophenolContains a nitro groupKnown for its use as a dyeAntimicrobial
2-Amino-3-[4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]propanoic acidAmino acid derivativeExhibits different biological activitiesCytotoxic
Alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy) benzenepropanoic AcidSimilar hydroxy and dinitro groupsPotentially used in cosmetic formulationsAnti-inflammatory

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization of 3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use high-resolution 1^1H and 13^{13}C NMR to resolve aromatic protons (e.g., hydroxy, nitro, and iodine-substituted phenyl groups) and the lactic acid backbone. For diiodo-substituted analogs, coupling constants and splitting patterns help confirm substitution positions .
  • Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) identifies molecular ions and fragmentation patterns, critical for verifying the nitro and iodine moieties .
  • Infrared Spectroscopy (IR): Characterize functional groups (e.g., -OH stretching at ~3200 cm1^{-1}, nitro groups at ~1520–1350 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC): Pair with UV-Vis detection (optimized for nitroaromatic absorbance ~300–400 nm) to assess purity and isolate isomers .

Advanced: How can researchers optimize synthesis yield using experimental design methodologies?

Answer:

  • Box-Behnken Design (BBD): Vary parameters like temperature, reaction time, and stoichiometry of nitro-phenoxy and diiodophenyl precursors. Quadratic models predict optimal conditions, minimizing side reactions (e.g., iodine displacement) .

  • Response Surface Methodology (RSM): Optimize solvent systems (e.g., lactic acid-based natural deep eutectic solvents) for intermediate extraction, balancing polarity and solubility .

  • Example Table for BBD Parameters:

    FactorLow LevelHigh Level
    Temperature (°C)60100
    Reaction Time (h)1224
    Catalyst (mol%)515

Basic: What challenges arise in purifying this compound, and what techniques mitigate them?

Answer:

  • Challenges:
    • High iodine content increases molecular weight, complicating crystallization.
    • Nitro groups may cause instability under acidic/basic conditions.
  • Solutions:
    • Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate → dichloromethane:methanol) to separate nitro and iodine-substituted byproducts .
    • Recrystallization: Employ mixed solvents (e.g., ethanol-water) to enhance crystal lattice formation .

Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?

Answer:

  • Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) for 13^{13}C chemical shifts) .
  • Isotopic Labeling: Use deuterated analogs (e.g., 2^2H-labeled phenyl groups) to simplify splitting patterns in crowded aromatic regions .
  • 2D NMR Techniques: Apply HSQC and HMBC to assign proton-carbon correlations, especially for overlapping signals in the nitro-phenoxy region .

Basic: What stability considerations are critical for storage and handling?

Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent nitro group degradation .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the lactic acid ester linkage .
  • Oxygen Sensitivity: Purge storage containers with argon to inhibit radical-mediated iodine loss .

Advanced: How to design a study evaluating the compound’s biological activity against thyroid hormone analogs?

Answer:

  • In Vitro Assays:
    • Thyroid Receptor Binding: Use competitive radioligand assays (e.g., 125^{125}I-labeled thyroxine) to measure affinity .
    • Cellular Uptake: Apply fluorescence tagging (e.g., BODIPY conjugates) to track intracellular localization in thyroid cell lines .
  • In Vivo Models: Administer graded doses in zebrafish embryos to assess developmental toxicity and hormone disruption .

Basic: What computational tools aid in predicting the compound’s physicochemical properties?

Answer:

  • LogP Calculation: Use Molinspiration or SwissADME to estimate lipophilicity, critical for bioavailability studies .
  • pKa Prediction: Employ MarvinSuite to determine ionization states of phenolic -OH and carboxylic acid groups at physiological pH .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict membrane permeability .

Advanced: How to address discrepancies in bioactivity data across different assay conditions?

Answer:

  • Meta-Analysis: Pool data from multiple assays (e.g., ELISA, SPR) and apply multivariate regression to identify confounding variables (e.g., solvent polarity, serum protein interference) .
  • Standardized Protocols: Validate assays using positive controls (e.g., 3,5-diiodothyronine) and harmonize buffer systems (e.g., Tris-HCl vs. PBS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.